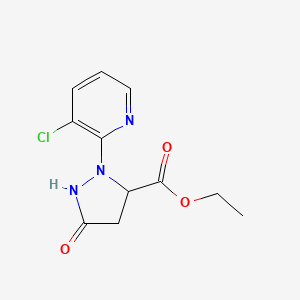
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Cat. No. B3142184
Key on ui cas rn:
500011-88-1
M. Wt: 269.68 g/mol
InChI Key: GWGIBEMOOVJUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09113630B2
Procedure details


A 2-L four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, reflux condenser, and nitrogen inlet was charged with absolute ethanol (250 mL) and an ethanolic solution of sodium ethoxide (21%, 190 mL, 0.504 mol). The mixture was heated to reflux at about 83° C. It was then treated with 3-chloro-2(1H)-pyridinone hydrazone (68.0 g, 0.474 mol). The mixture was re-heated to reflux over a period of 5 minutes. The yellow slurry was then treated dropwise with diethyl maleate (88.0 mL, 0.544 mol) over a period of 5 minutes. The reflux rate increased markedly during the addition. By the end of the addition all of the starting material had dissolved. The resulting orange-red solution was held at reflux for 10 minutes. After being cooled to 65° C. the reaction mixture was treated with glacial acetic acid (50.0 mL, 0.873 mol). A precipitate formed. The mixture was diluted with water (650 mL), causing the precipitate to dissolve. The orange solution was cooled in an ice bath. Product began to precipitate at 28° C. The slurry was held at about 2° C. for 2 hours. The product was isolated via filtration, washed with aqueous ethanol (40%, 3×50 mL), and then air-dried on the filter for about 1 hour. The title product compound was obtained as a highly crystalline, light orange powder (70.3 g, 55% yield). No significant impurities were observed by 1H NMR.






Identifiers


|
REACTION_CXSMILES
|
[O-]CC.[Na+].[Cl:5][C:6]1[C:7](=[N:12][NH2:13])[NH:8][CH:9]=[CH:10][CH:11]=1.[C:14](OCC)(=[O:22])/[CH:15]=[CH:16]\[C:17]([O:19][CH2:20][CH3:21])=[O:18].C(O)(=O)C>O.C(O)C>[Cl:5][C:6]1[C:7]([N:12]2[CH:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:15][C:14](=[O:22])[NH:13]2)=[N:8][CH:9]=[CH:10][CH:11]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
190 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
68 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(NC=CC1)=NN
|
Step Three
|
Name
|
|
|
Quantity
|
88 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
83 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2-L four-necked flask equipped with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser, and nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was re-heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over a period of 5 minutes
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reflux rate increased markedly during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
By the end of the addition all of the starting material
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After being cooled to 65° C. the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The orange solution was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate at 28° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated via filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous ethanol (40%, 3×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried on the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter for about 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=CC1)N1NC(CC1C(=O)OCC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 70.3 g | |
| YIELD: PERCENTYIELD | 55% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
